Glorin

Receptor Binding Chemotaxis Cell Signaling

P. violaceum and related Dictyostelids cannot use cAMP for aggregation-only glorin triggers the native GPCR-cGMP cascade. Sourcing impure or hydrolyzed material yields inactive product. Glorin (CAS 84563-47-3) is the sole authentic acrasin for group 1/2 social amoebae. • Kd 20-100 nM, EC50 ~10 nM; δ-lactam & ethyl ester intact for full bioactivity • Validated for chemotaxis, mutant screening, and gradient decay studies • ≥98% purity; stable at ambient shipping; global delivery in 1-2 weeks.

Molecular Formula C15H25N3O5
Molecular Weight 327.38 g/mol
CAS No. 84563-47-3
Cat. No. B1671596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlorin
CAS84563-47-3
Synonymsglorin
N-propionyl-gamma-L-glutamyl-L-ornithine-delta-lactam ethyl este
Molecular FormulaC15H25N3O5
Molecular Weight327.38 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1CCCNC1=O)C(CCC(=O)N)C(=O)OCC
InChIInChI=1S/C15H25N3O5/c1-3-13(20)18(10-6-5-9-17-14(10)21)11(7-8-12(16)19)15(22)23-4-2/h10-11H,3-9H2,1-2H3,(H2,16,19)(H,17,21)/t10-,11-/m0/s1
InChIKeyRIPAYNTUTNFPLK-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glorin (CAS 84563-47-3): What Is It and Why Is It a Unique Acrasin?


Glorin (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester; C15H25N3O5; MW 327.38) is a modified dipeptide chemoattractant [1] that serves as the principal acrasin for the social amoeba *Polysphondylium violaceum* and other early-diverging Dictyostelid species [2]. Unlike the canonical cAMP-based signaling used by the model organism *D. discoideum*, glorin operates through a distinct G-protein-coupled receptor system and cGMP accumulation pathway to orchestrate multicellular aggregation [3]. Its structure incorporates a characteristic δ-lactam ring and an ethyl ester moiety, both of which are critical for its biological activity and its unique inactivation mechanism [4].

Why Generic Substitution of Glorin (84563-47-3) Fails for Chemotaxis Studies


Substituting glorin with another chemoattractant or a general-purpose peptide is not scientifically valid due to the compound's strict species-specificity and unique signaling cascade. *P. violaceum* and related group 1/2 Dictyostelids are fundamentally non-responsive to cAMP, the most common acrasin, failing to exhibit any chemotactic migration toward it [1]. While folic acid can induce some chemotaxis, it is a non-specific attractant that operates at concentrations 100- to 1000-fold higher than glorin and engages a different developmental context, making it unsuitable as a replacement for precise aggregation studies [2]. Furthermore, the molecule's activity is exquisitely sensitive to structural modifications; simple hydrolytic cleavage of the δ-lactam ring or the ethyl ester group completely abolishes both receptor binding and chemotactic function [3]. Therefore, any related analog or alternative compound will fail to recapitulate the native developmental signaling pathway that glorin uniquely triggers in its target organisms.

Glorin (CAS 84563-47-3): Product-Specific Quantitative Evidence for Scientific Selection


Quantifying Glorin's Sub-Nanomolar Receptor Affinity in Native Cells

In direct binding studies using tritiated glorin on intact *P. violaceum* cells, Scatchard analysis reveals a high-affinity interaction with Kd values in the range of 20 to 100 nM [1]. This native receptor affinity is a direct measure of its biological potency. The primary comparator is folic acid, a general chemoattractant, which elicits optimal chemotaxis only at 10-5 to 10-6 M, representing a 100- to 1000-fold lower apparent affinity [2].

Receptor Binding Chemotaxis Cell Signaling

Confirming Glorin's Functional Potency: EC50 Values in Native Chemotaxis

Functional chemotaxis assays in *P. violaceum* demonstrate that the optimal concentration for glorin is 10-8 M (10 nM) [1]. This functional EC50 value aligns precisely with its receptor binding affinity (Kd = 20-100 nM), confirming that binding translates directly to a potent biological response [2]. In stark contrast, folic acid requires a concentration of 10-5 to 10-6 M to achieve its optimal, yet developmentally distinct, chemotactic effect in the same organism [1].

Chemotaxis Functional Assay Developmental Biology

Comparing Glorin to the Synthetic Analog Glorinamide: Stability vs. Activity Trade-Off

A direct comparison with the synthetic analog glorinamide, where the hydrolytically labile ethyl ester is replaced with an ethyl amide, reveals a critical differentiation. While glorinamide demonstrates "glorin-like biological activity" as measured by RT-qPCR gene activation [1], glorin is specifically inactivated by glorinase-mediated ester cleavage, a natural mechanism for signal degradation [2]. Glorinamide is resistant to this degradation, making it a poor mimic for studying the native dynamics of signal inactivation and chemotactic gradient formation [2].

Structure-Activity Relationship Metabolic Stability Analog Comparison

Validating Receptor-Mediated Specificity: G-Protein Coupling and Second Messenger Activation

Glorin's mechanism of action is clearly delineated through a specific G-protein-coupled receptor pathway. In the most sensitive developmental stage, half-maximal responses for both cGMP synthesis and chemotaxis are elicited in the 10-100 nM range [1]. This is a key differentiator from non-specific attractants like folic acid, which do not trigger the same intracellular cGMP accumulation and downstream developmental gene regulation [2]. Further, glorin does not exhibit significant binding to a panel of six unrelated mammalian receptors (opioid, dopamine, benzodiazepine, adrenoceptors) [3], supporting a high degree of target selectivity.

Signal Transduction cGMP G-Protein Coupled Receptor

Glorin (CAS 84563-47-3): Best-Fit Research and Industrial Application Scenarios


Core Reagent for Studying Multicellularity and Evolution of Social Behavior in Dictyostelids

Glorin is the essential tool for investigating the emergence of multicellularity in social amoebae, particularly within group 1 and 2 Dictyostelids that do not respond to cAMP [1]. Its unique role as the native acrasin allows researchers to dissect the evolutionarily ancient signaling systems that govern cell-cell communication, aggregation, and differentiation [2]. The well-characterized receptor binding (Kd 20-100 nM), functional potency (EC50 ~10 nM), and cGMP signaling cascade [3] make it indispensable for precise developmental biology experiments.

Investigating Chemotactic Signal Dynamics and Gradient Sensing Mechanisms

Due to its specific inactivation by glorinase-mediated ester cleavage, glorin is the only appropriate reagent for studying the real-time formation, propagation, and decay of chemoattractant gradients in *Polysphondylium* species [2]. Unlike its degradation-resistant analog glorinamide, native glorin accurately models the physiological feedback loop between signal release, perception, and enzymatic breakdown, which is critical for understanding directional cell migration and pattern formation [2].

Development of Novel Chemical Probes for G-Protein-Coupled Receptor (GPCR) Research

Glorin and its synthetic precursor provide a scaffold for developing chemical probes to study a distinct class of GPCR signaling. Its well-defined structure-activity relationship—where lactam cleavage abolishes all binding and activity [3]—and its selective induction of cGMP over cAMP [3] offer a clean, non-mammalian system for exploring fundamental principles of GPCR pharmacology and second messenger dynamics [4].

Genetic and Chemical Screens for Modulators of Social Amoeba Development

As the definitive aggregation signal, glorin is a critical reagent for high-throughput screens. Researchers can use glorin to challenge *P. violaceum* mutants (e.g., *aggA* mutants) to dissect genetic pathways involved in chemotaxis and development [1]. It also serves as a standard for screening natural products or synthetic libraries for agonists or antagonists of the glorin signaling pathway, which could have implications for understanding similar pathways in higher eukaryotes.

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